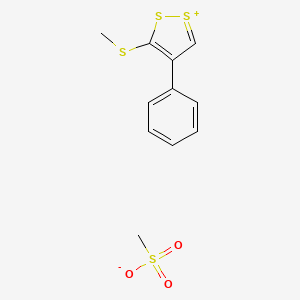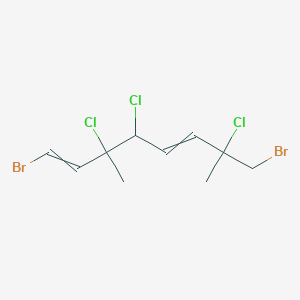
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- is a complex organic compound characterized by its multiple halogen substitutions and double bonds. This compound is notable for its unique structure, which includes bromine, chlorine, and methyl groups attached to an octadiene backbone. The (E,E)- configuration indicates that the double bonds are in the trans configuration, which can influence the compound’s reactivity and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- typically involves multiple steps, starting from simpler organic molecules. One common approach is the halogenation of 1,5-octadiene, where bromine and chlorine are introduced to the molecule under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can remove halogen atoms, potentially converting the compound into less substituted alkenes.
Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce simpler alkenes. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and double bonds in the compound can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (Z,Z)-: This isomer has a different configuration of double bonds, which can affect its reactivity and physical properties.
1,6-Octadiene, 3,7-dimethyl-: Lacks the halogen substitutions, making it less reactive in certain types of chemical reactions.
3,5-Octadiene, (Z,Z)-: Another isomer with different double bond configurations, leading to distinct chemical behavior.
Uniqueness
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- is unique due to its specific halogenation pattern and double bond configuration. These features confer distinct reactivity and physical properties, making it valuable in various chemical syntheses and research applications.
Propiedades
Número CAS |
62447-49-8 |
|---|---|
Fórmula molecular |
C10H13Br2Cl3 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
1,8-dibromo-3,4,7-trichloro-3,7-dimethylocta-1,5-diene |
InChI |
InChI=1S/C10H13Br2Cl3/c1-9(14,7-12)4-3-8(13)10(2,15)5-6-11/h3-6,8H,7H2,1-2H3 |
Clave InChI |
XSMHHESOHBEVBV-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)(C=CC(C(C)(C=CBr)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
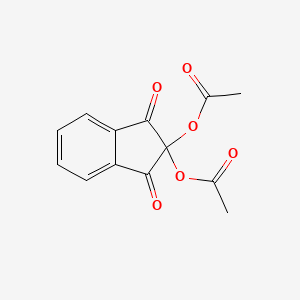
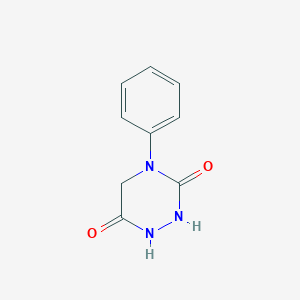
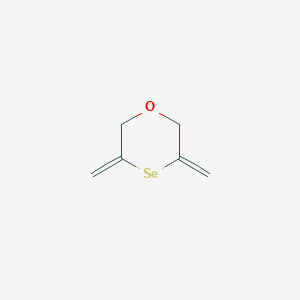
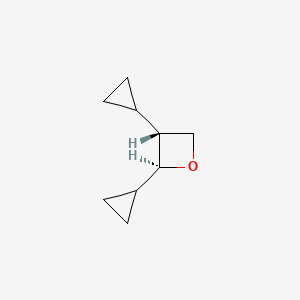
methanone](/img/structure/B14516511.png)
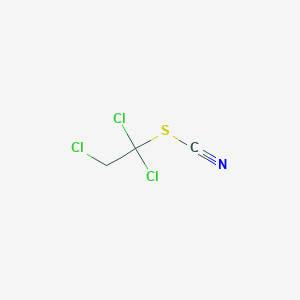
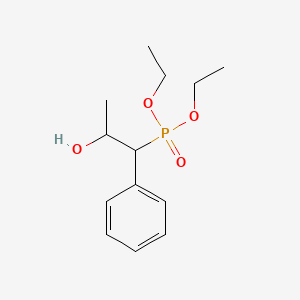
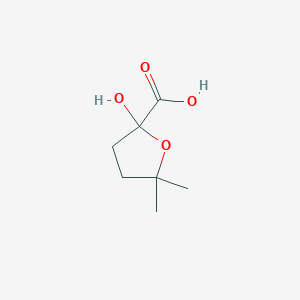
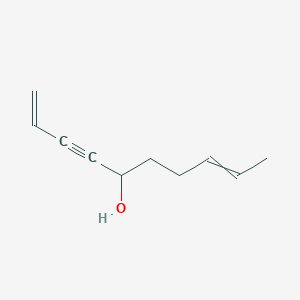
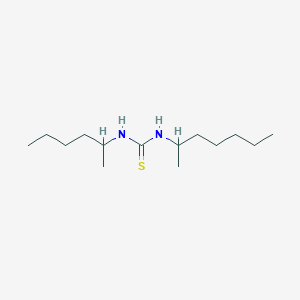
![1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene](/img/structure/B14516553.png)
